(1R,2S)-2-Isopropoxycyclohexanamine
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Overview
Description
(1R,2S)-2-Isopropoxycyclohexanamine is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of an isopropoxy group attached to the cyclohexane ring, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Isopropoxycyclohexanamine typically involves the reaction of cyclohexanone with isopropyl alcohol in the presence of a suitable catalyst to form the isopropoxy derivative. This intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine, under hydrogenation conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Isopropoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
(1R,2S)-2-Isopropoxycyclohexanamine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Isopropoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Hydroxycyclohexanamine
- (1R,2S)-2-Methoxycyclohexanamine
Uniqueness
(1R,2S)-2-Isopropoxycyclohexanamine is unique due to its specific stereochemistry and the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds and as a precursor in pharmaceutical research.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1R,2S)-2-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
ZKEPLHMRGFQZJK-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)O[C@H]1CCCC[C@H]1N |
Canonical SMILES |
CC(C)OC1CCCCC1N |
Origin of Product |
United States |
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